![molecular formula C10H20ClNO2 B1433939 2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride CAS No. 1803600-49-8](/img/structure/B1433939.png)
2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride
Overview
Description
“2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1803600-49-8 . It has a molecular weight of 221.73 . It is also known as (1-cyclohexylethyl)glycine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride” is1S/C10H19NO2.ClH/c1-8(11-7-10(12)13)9-5-3-2-4-6-9;/h8-9,11H,2-7H2,1H3,(H,12,13);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 221.73 .Scientific Research Applications
Organic Acids in Industrial and Environmental Applications
Acidizing Operations in Oil and Gas : Organic acids, such as acetic and formic acids, are used in acidizing operations for carbonate and sandstone formations in the oil and gas industry. These acids serve as alternatives to hydrochloric acid, offering less corrosive options and better performance in certain conditions. Organic acids are utilized for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents due to their ability to form dominant wormholes with low corrosion rates at high temperatures (Alhamad et al., 2020).
Stimulation Purposes in Oil and Gas Operations : A review on organic acids for stimulation purposes highlights their use in reducing the corrosion rate caused by hydrochloric acid in high-temperature operations. Formic, acetic, and lactic acids are notably used to dissolve drilling-mud filter cakes, with citric acid commonly applied as an iron-sequestering agent. The solubility of salts associated with these acids can be increased when mixed with gluconic acid, enhancing their effectiveness in formation-failure responses and as part of mixed-mode retention strategies (Alhamad et al., 2020).
Organic Acids in Corrosion Inhibition
Corrosion Inhibitors in Acidic Solutions : Organic inhibitors, containing heteroatoms like O, S, N, and P, are frequently used for preventing metallic dissolution in acidic media. These molecules act as excellent inhibitors for metals and alloys corrosion, with their polar functional groups and π-electrons playing a critical role in adsorption processes. This highlights the significance of organic acids and their derivatives in industrial cleaning processes, including acid pickling and descaling (Goyal et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-(1-cyclohexylethylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(11-7-10(12)13)9-5-3-2-4-6-9;/h8-9,11H,2-7H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAVSMIZVNIHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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